molecular formula C13H10ClFO4 B2867112 5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 278597-15-2

5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B2867112
CAS RN: 278597-15-2
M. Wt: 284.67
InChI Key: CEDBFUQHMUYPMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The phenyl group would likely contribute to a planar section of the molecule, while the dioxane dione group could add some three-dimensionality .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement of its atoms and the presence of the various functional groups. For example, the chloro and fluoro substituents could potentially affect the compound’s polarity, solubility, and boiling/melting points .

Scientific Research Applications

Supramolecular Structures

The compound 5-[(2-Chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, due to its structural similarity to other derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione, may exhibit interesting supramolecular structures. For instance, certain derivatives crystallize in the triclinic space group P-1, with molecules linked by weak C-H...O hydrogen bonds to form dimers or tetramers. This suggests that the compound could also form such supramolecular assemblies, contributing to its potential applications in materials science and crystal engineering (Low et al., 2002).

Chemical Reactions and Antimicrobial Activity

Related derivatives have been shown to participate in various chemical reactions, leading to the synthesis of compounds with potential antimicrobial properties. For example, novel derivatives carrying biologically active sulfonamide moiety have been synthesized from similar starting materials, displaying significant antibacterial and antifungal activities. This indicates that this compound could also be a precursor for synthesizing compounds with antimicrobial properties, which could have applications in developing new antimicrobial agents (Ghorab et al., 2017).

Reactivity and Synthesis of Derivatives

The compound's reactivity, as evidenced by related structures, allows for the synthesis of various derivatives through reactions like the Knoevenagel condensation. These derivatives can exhibit properties like DPPH radical scavenging activity, indicating potential applications in antioxidant formulations or materials. The synthesis and characterization of such derivatives can provide insights into their molecular properties and applications in fields such as medicinal chemistry and materials science (Kumar et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would likely depend on its intended use and how well it performs in that role. If it’s a pharmaceutical, for example, future research might focus on improving its efficacy, reducing its side effects, or finding new applications for it .

properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO4/c1-13(2)18-11(16)8(12(17)19-13)6-7-9(14)4-3-5-10(7)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDBFUQHMUYPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=C(C=CC=C2Cl)F)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.